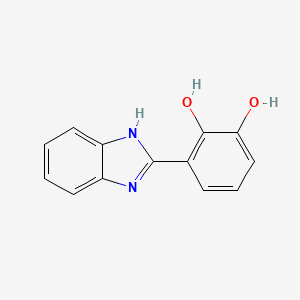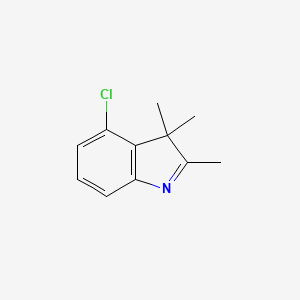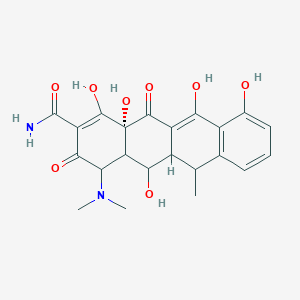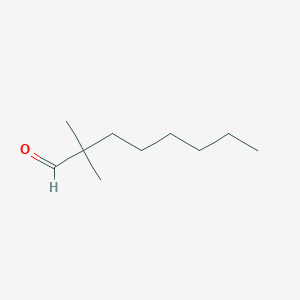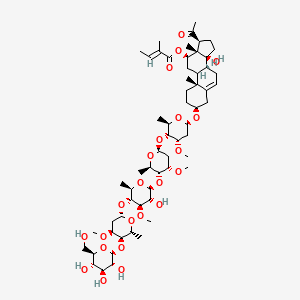![molecular formula C18H11N3O B14075807 {4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14075807.png)
{4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile is an organic compound characterized by its complex structure, which includes multiple aromatic rings, nitrile groups, and an ether linkage.
準備方法
The synthesis of {4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile typically involves multiple steps, starting with the preparation of intermediate compounds. . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
化学反応の分析
{4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups into amines using reagents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
{4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and receptor binding.
作用機序
The mechanism of action of {4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile groups can form hydrogen bonds or coordinate with metal ions, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
{4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile can be compared with similar compounds such as:
{4-[(2-Chlorobenzyl)oxy]benzylidene}propanedinitrile: Similar structure but with a chlorine atom instead of a cyano group, leading to different reactivity and applications.
{4-[(2-Methylbenzyl)oxy]benzylidene}propanedinitrile:
{4-[(2-Nitrobenzyl)oxy]benzylidene}propanedinitrile: The nitro group introduces different electronic effects, influencing the compound’s reactivity and interactions.
特性
分子式 |
C18H11N3O |
|---|---|
分子量 |
285.3 g/mol |
IUPAC名 |
2-[[4-[(2-cyanophenyl)methoxy]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C18H11N3O/c19-10-15(11-20)9-14-5-7-18(8-6-14)22-13-17-4-2-1-3-16(17)12-21/h1-9H,13H2 |
InChIキー |
VDAZQBMOABJZMN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C(C#N)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


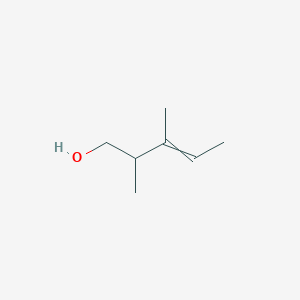

![(5R)-5-tert-butyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;trifluoroborane;fluoride](/img/structure/B14075727.png)
![2-Propenoic acid, 1,1',1''-[phosphinothioylidynetris(oxy-4,1-phenyleneiminocarbonyloxy-2,1-ethanediyl)] ester](/img/structure/B14075736.png)
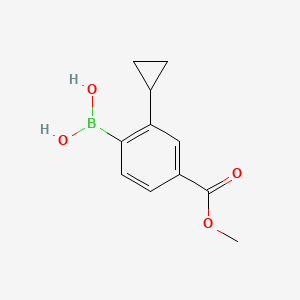
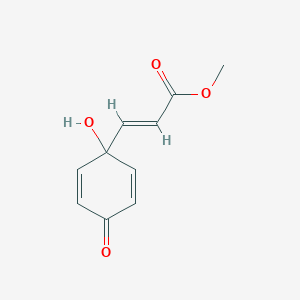

![2,2-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B14075749.png)
